molecular formula C15H18ClNO B3937935 N-(3-chlorobenzyl)-N-propylpent-4-ynamide

N-(3-chlorobenzyl)-N-propylpent-4-ynamide

Cat. No. B3937935
M. Wt: 263.76 g/mol
InChI Key: MNFKQXVMKBQEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-N-propylpent-4-ynamide, commonly known as CCP, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. CCP belongs to the class of compounds known as alkynylamides, which are characterized by the presence of an alkyne group attached to an amide functional group. In

Mechanism of Action

The mechanism of action of CCP is not fully understood, but it is thought to involve the modulation of ion channels and receptors. CCP has been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons. It has also been shown to activate certain types of G protein-coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
CCP has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CCP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of CCP is its broad range of biological activity, which makes it a useful tool for studying various physiological and pathological processes. Additionally, CCP is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one limitation of CCP is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are many potential future directions for research on CCP. One area of interest is the development of more selective analogs of CCP that can target specific biological targets with greater precision. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of CCP in vivo, which could provide valuable information for the development of therapeutic applications. Additionally, the use of CCP as a tool for studying the role of ion channels and receptors in various biological processes is an area of ongoing research.

Scientific Research Applications

CCP has been studied extensively in scientific research due to its potential as a pharmacological tool. It has been shown to have activity against a wide range of biological targets, including ion channels, G protein-coupled receptors, and enzymes. CCP has been used to study the role of these targets in various physiological and pathological processes, such as pain, inflammation, and cancer.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-propylpent-4-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c1-3-5-9-15(18)17(10-4-2)12-13-7-6-8-14(16)11-13/h1,6-8,11H,4-5,9-10,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFKQXVMKBQEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC(=CC=C1)Cl)C(=O)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-N-propylpent-4-ynamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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